REACTION_CXSMILES
|
C([N-]C(C)C)(C)C.[Li+].[C:9]([O:14][CH2:15][CH3:16])(=[O:13])[CH2:10][CH2:11][CH3:12].[C:17](OCC)(=[O:23])[C:18]([O:20][CH2:21][CH3:22])=[O:19].C(O)(=O)C>C1COCC1.O>[CH2:11]([CH:10]([C:17](=[O:23])[C:18]([O:20][CH2:21][CH3:22])=[O:19])[C:9]([O:14][CH2:15][CH3:16])=[O:13])[CH3:12] |f:0.1|
|
Name
|
|
Quantity
|
27.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6.64 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)OCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6.92 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6.47 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-75 °C
|
Type
|
CUSTOM
|
Details
|
stirred for an additional 1 h at a bath temperature of −75° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added to the previous solution at a bath temperature of −60 to −75° C.
|
Type
|
ADDITION
|
Details
|
added to the previous solution at a bath temperature of −60 to −75° C.
|
Type
|
STIRRING
|
Details
|
stirred for an additional 30 min at a bath temperature of −75° C
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
−20° C.
|
Type
|
CUSTOM
|
Details
|
to come to rt
|
Type
|
WASH
|
Details
|
The separated organic layer was washed, once with water, once with sodium bicarbonate solution and once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before being dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude reaction product
|
Type
|
CUSTOM
|
Details
|
was used for the next transformation without any further purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)C(C(=O)OCC)C(C(=O)OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |